Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH
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Overview
Description
Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to an asparagine (Asn) residue, which is further linked to a GlcNAc (N-acetylglucosamine) moiety. This compound is commonly used in the synthesis of glycopeptides and glycoproteins due to its ability to facilitate the attachment of carbohydrate chains to peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH typically involves the protection of the amino group of asparagine with the Fmoc group, followed by the attachment of the GlcNAc moiety. The GlcNAc moiety is often acetylated to protect the hydroxyl groups during the synthesis. The synthetic route can be summarized as follows:
Protection of Asparagine: The amino group of asparagine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Attachment of GlcNAc: The GlcNAc moiety is attached to the protected asparagine through a glycosylation reaction. This step may involve the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond.
Acetylation: The hydroxyl groups of the GlcNAc moiety are acetylated using acetic anhydride in the presence of a base to protect them during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound by sequentially adding protected amino acids and carbohydrate moieties to a growing peptide chain anchored to a solid support.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of asparagine.
Glycosylation: The compound can participate in glycosylation reactions to attach additional carbohydrate moieties.
Acetylation/Deacetylation: The acetyl groups on the GlcNAc moiety can be removed under acidic or basic conditions to reveal the free hydroxyl groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Glycosylation: Glycosyl donors such as glycosyl halides or trichloroacetimidates, along with catalysts like silver triflate (AgOTf), are used for glycosylation.
Acetylation: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products Formed
Deprotected Asparagine: Removal of the Fmoc group yields free asparagine.
Glycosylated Products: Attachment of additional carbohydrate moieties results in various glycosylated derivatives.
Deacetylated Products: Removal of acetyl groups yields free hydroxyl groups on the GlcNAc moiety.
Scientific Research Applications
Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of glycopeptides and glycoproteins for studying protein-carbohydrate interactions.
Biology: Employed in the investigation of glycosylation processes and their effects on protein function and stability.
Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH involves its role as a building block in the synthesis of glycopeptides and glycoproteins. The Fmoc group protects the amino group of asparagine during synthesis, allowing for selective reactions at other functional groups. The GlcNAc moiety facilitates the attachment of carbohydrate chains, which can influence the biological activity and stability of the resulting glycopeptides and glycoproteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(GlcNAc)-OH: Similar to Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH but lacks the acetyl protection on the GlcNAc moiety.
Fmoc-Asn(Fuc-GlcNAc)-OH: Contains a fucose (Fuc) residue in addition to the GlcNAc moiety.
Fmoc-Asn(Man-GlcNAc)-OH: Contains a mannose (Man) residue in addition to the GlcNAc moiety.
Uniqueness
This compound is unique due to the presence of acetyl groups on the GlcNAc moiety, which provide additional protection during synthesis and can influence the reactivity and stability of the compound. This makes it particularly useful in complex synthetic routes where selective protection and deprotection steps are required.
Properties
IUPAC Name |
4-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACISSHGAAMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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